molecular formula C15H14BrClN4O B141991 N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide CAS No. 284686-20-0

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide

Cat. No. B141991
M. Wt: 381.65 g/mol
InChI Key: GMTLDWLAZXKJQE-UHFFFAOYSA-N
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Description

The compound , N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide, is a complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups such as bromo, chloro, methyl, and carboxamide groups attached to pyridine rings. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides was achieved from corresponding amines and 4-chloropyridine-2-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridinecarboxamides can be quite complex, with potential for various intramolecular and intermolecular interactions. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides showed that the favored hydrogen bonding mode is aggregation by N–H···Npyridine interactions . The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) revealed a tetragonal space group with a complex coordination environment . These studies suggest that the compound may also exhibit a rich tapestry of bonding interactions, influencing its overall molecular geometry and properties.

Chemical Reactions Analysis

The reactivity of pyridinecarboxamides can vary depending on the substituents present on the pyridine ring. For example, the acylation of a 6-(methylamino)-5-nitrosopyrimidine led to various C(2)-acylamino derivatives, indicating that the pyridinecarboxamide moiety can participate in further chemical transformations . The introduction of bromine atoms and methylamino groups at specific positions on the pyridine ring has been shown to enhance binding affinity for certain receptors, suggesting that the compound may also be reactive towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamides are influenced by their molecular structure. The melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The presence of bromine and chlorine atoms in the compound is likely to impact its physicochemical properties, such as solubility, melting point, and reactivity. Additionally, the introduction of lipophilic groups has been shown to affect the binding affinity to biological receptors, which could be relevant for the pharmacological profile of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Spectroscopic Characterization : The synthesis and spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and X-ray crystallography, of related pyridine derivatives have been extensively studied. These methods provide critical insights into the chemical structure and properties of such compounds (Anuradha et al., 2014).

  • Synthetic Routes : Research has been conducted on the synthesis of pyridine and pyrazole derivatives, offering a foundation for developing novel compounds with potential scientific applications. These studies illustrate various synthetic strategies and the efficiency of different synthetic routes (Wen-bo, 2011).

Potential Applications

  • Antitumor Properties : Nicotinamide derivatives, including pyridinecarboxamides, have been synthesized and evaluated for their antitumor properties against a range of human tumor cell lines. This research highlights the potential therapeutic applications of pyridine derivatives in cancer treatment (Girgis et al., 2006).

  • Antiviral Activity : Studies on pyrimidine derivatives substituted at various positions have shown marked antiretroviral activity, indicating the potential of pyridine derivatives in developing antiviral medications (Hocková et al., 2003).

properties

IUPAC Name

N-[5-bromo-2-(cyclopropylamino)-4-methylpyridin-3-yl]-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN4O/c1-8-11(16)7-19-14(20-9-4-5-9)12(8)21-15(22)10-3-2-6-18-13(10)17/h2-3,6-7,9H,4-5H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTLDWLAZXKJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)NC2CC2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442923
Record name AGN-PC-0N831S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide

CAS RN

284686-20-0
Record name N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0N831S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
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N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
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N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
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N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
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N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide

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